molecular formula C20H18N2O5S2 B15101455 N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

Cat. No.: B15101455
M. Wt: 430.5 g/mol
InChI Key: JQUCRQAGMGUEMW-BOPFTXTBSA-N
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Description

The compound N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a benzylidene group at position 5 and an acylated amine at position 2. Key structural features include:

  • Benzylidene moiety: The 4-ethoxy-3-methoxy substitution on the benzylidene ring introduces steric and electronic effects that influence molecular interactions .
  • Z-configuration: The (5Z) stereochemistry stabilizes the planar conformation of the benzylidene-thiazolidinone system, critical for intermolecular interactions .

This compound is synthesized via Knoevenagel condensation, where a substituted benzaldehyde reacts with a rhodanine precursor under basic conditions, followed by amidation .

Properties

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

InChI

InChI=1S/C20H18N2O5S2/c1-3-27-15-9-8-12(10-16(15)26-2)11-17-19(25)22(20(28)29-17)21-18(24)13-6-4-5-7-14(13)23/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11-

InChI Key

JQUCRQAGMGUEMW-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-hydroxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles like amines or thiols replace the methoxy or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at the benzylidene and amide positions. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name/Structure Benzylidene Substituents Amide Substituents Key Features Synthesis Method References
Target Compound 4-Ethoxy-3-methoxy 2-Hydroxybenzamide Enhanced H-bonding via ortho-OH; Z-configuration Knoevenagel condensation + amidation
(Z)-2-Chloro-N-(5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide 3-Methoxy-4-propoxy 2-Chlorobenzamide Increased lipophilicity due to chloro and propoxy groups Condensation with acyl chloride
(Z)-N-(5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide 4-Hydroxy-3-methoxy 2-Nitrobenzamide Nitro group enhances electron-withdrawing effects; potential redox activity Multi-step amidation
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxy Phenyl Intramolecular H-bonding stabilizes crystal packing Aldol-like condensation
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Isoxazole-linked thiadiazole Benzamide Heterocyclic fusion alters π-conjugation Cyclization with hydroxylamine

Key Observations

In contrast, the 2-chlorobenzamide analogue (Table 1, Row 2) lacks H-bond donors, favoring hydrophobic interactions .

4-Ethoxy-3-methoxy substituents in the target compound balance steric bulk and electron-donating effects, optimizing π-π stacking and van der Waals interactions .

Stereochemical Stability :

  • The Z-configuration in the target compound is conserved across analogues (e.g., ), but E/Z isomerization in some derivatives (e.g., ) may reduce biological efficacy due to conformational instability.

Synthetic Yields :

  • Reductive amination in achieved yields up to 93.1% for ethyl-linked derivatives, outperforming condensation methods (~70–80% in ).

Biological Activity

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities, and a benzamide group that enhances solubility and interaction with biological targets. The molecular formula is C20H18N2O5S2C_{20}H_{18}N_{2}O_{5}S_{2} with a molecular weight of approximately 402.44 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by interacting with specific enzymes or receptors involved in critical cellular pathways. Notably, studies have shown that it may inhibit enzymes associated with cancer cell proliferation and survival.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 .
    • It has been shown to inhibit carbonic anhydrase isoforms (hCA II and hCA IX), which are often overexpressed in tumors, leading to reduced tumor growth and metastasis .

Antimicrobial Activity

The thiazolidine structure is also associated with antimicrobial properties . Similar compounds have demonstrated effectiveness against various microbial strains, indicating potential for further exploration in antibiotic development.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Starting Materials : Common reagents include ethanol or methanol as solvents and sodium acetate as a catalyst.
  • Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Related Compounds

Several derivatives share structural features with the target compound, which may enhance its biological activity:

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-N-[5Z]-5-(4-hydroxy-3-methoxybenzylidene)-4-thioxo-thiazolidineSimilar thiazolidine structureAntimicrobial
5-(4-Hydroxyphenyl)-thiazolidineThiazolidine coreAnticancer
2-Thioxo-thiazolidine derivativesVariations in substituentsAntifungal

These derivatives highlight the unique properties of N-[5Z]-5-(4-ethoxy-3-methoxybenzylidene)-4-hydroxybenzamide due to its specific substituents that enhance solubility and bioactivity compared to other thiazolidine derivatives.

Case Studies

Recent studies have evaluated the efficacy of this compound against various cancer cell lines:

  • Breast Cancer (MCF-7) : The compound exhibited an IC50 value indicating significant antiproliferative effects, suggesting a promising role in breast cancer therapy.
  • Colorectal Cancer (Caco-2) : Similar findings were reported where the compound showed potent activity against colorectal cancer cells, further supporting its therapeutic potential .

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